molecular formula C6H11NO2 B2661275 (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole CAS No. 694439-02-6

(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

Cat. No. B2661275
M. Wt: 129.159
InChI Key: HGEIYKJSFPCMLX-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole” is a chemical compound with the molecular formula C11H19NO4 . It is also known as "(4aR,7aS)-rel-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6 (3H)-carboxylate" .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . The InChI Key for this compound is YTGMDYKVUYMIQK-DTORHVGOSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.27 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.76, indicating its lipophilicity . It is very soluble, with a solubility of 36.0 mg/ml .

Scientific Research Applications

1. Drug Discovery and Development

The structure of hexahydro-2H-thieno[2,3-c]pyrrole has been explored as a potential scaffold in drug discovery. It serves as a low molecular weight polar scaffold for constructing compound libraries used in searching for new drugs. Syntheses of derivatives of this bicyclic scaffold were developed, highlighting its versatility in drug development (Yarmolchuk et al., 2011).

2. Materials Science and Supercapacitor Applications

Poly(2,3,4a,9a-tetrahydro[1,4]dioxino[2,3-b]thieno[3,4-e][1,4]dioxine) (pTDTD) and poly(7-butyl-3,4a,7,9a-tetrahydro-2H-[1,4]dioxino[2′,3′:5,6][1,4]dioxino[2,3-c]pyrrole) (pTDDP) have been synthesized and investigated for their supercapacitive properties. These novel redox-active electrode materials exhibit promising potential in solid-state supercapacitor applications, demonstrating the diverse utility of the compound in materials science (Yigit et al., 2013).

3. Chemical Synthesis and Structural Analysis

The compound has been used in the synthesis of various derivatives for detailed structural analysis. For instance, derivatives like 1,2,4-trideoxy-1,4-imino-3,5;6,7-di-O-isopropylidene-l-glycero-d-gluco-octitol have been synthesized, showcasing the compound’s role in complex chemical syntheses and subsequent structural studies using techniques like X-ray diffraction (Gallagher et al., 1993).

4. Sustainable Chemistry

In the realm of sustainable chemistry, the pyrrole heterocycle, a key component of (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole, is used in catalytic syntheses. These syntheses involve secondary alcohols and amino alcohols, contributing to the development of sustainable chemical processes and materials (Michlik & Kempe, 2013).

5. Photoluminescent Materials

The compound has been incorporated into photoluminescent materials. For example, π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units have been synthesized, exhibiting strong photoluminescence and potential for electronic applications due to their stability and solubility (Beyerlein & Tieke, 2000).

Safety And Hazards

The compound carries a warning signal word . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEIYKJSFPCMLX-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2CNC[C@H]2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

Synthesis routes and methods

Procedure details

To a solution of benzyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate (0.46 g, 1.94 mmol) in MeOH (20 mL) was added two drops of HCO2H followed by 20% Pd(OH)2 (50 mg). The reaction mixture was stirred under H2 for 4 h at rt and was filtered. The filtrate was concentrated in vacuo to give the crude product, which was used for the next step without further purification.
Name
benzyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

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